3'-n-Butoxy-4'-fluoropropiophenone chemical structure and properties
3'-n-Butoxy-4'-fluoropropiophenone chemical structure and properties
Topic: 3'-n-Butoxy-4'-fluoropropiophenone: Chemical Structure, Properties, and Synthesis Content Type: Technical Whitepaper / Application Guide Audience: Chemical Researchers, Materials Scientists (Liquid Crystals), and Process Chemists.[1]
Advanced Intermediate for Negative Dielectric Anisotropy Materials[1]
Executive Summary
3'-n-Butoxy-4'-fluoropropiophenone is a specialized aromatic ketone employed primarily as a key intermediate in the synthesis of liquid crystal (LC) mesogens , specifically those requiring negative dielectric anisotropy (
Chemical Identity & Structural Analysis[1][3][4][5][6][7]
The compound is a tri-substituted benzene derivative characterized by a propionyl group at position 1, an n-butoxy ether linkage at position 3, and a fluorine atom at position 4.[2]
| Attribute | Detail |
| IUPAC Name | 1-(3-butoxy-4-fluorophenyl)propan-1-one |
| Common Name | 3'-n-Butoxy-4'-fluoropropiophenone |
| Molecular Formula | C₁₃H₁₇FO₂ |
| Molecular Weight | 224.27 g/mol |
| SMILES | CCC(=O)c1ccc(F)c(OCCCC)c1 |
| Core Scaffold | Propiophenone (Phenyl ethyl ketone) |
| Key Substituents | 3-Alkoxy (Donating/Lipophilic), 4-Fluoro (Withdrawing/Polar) |
Structural Mechanics: The "Lateral Dipole" Effect
In liquid crystal engineering, the 3'-butoxy-4'-fluoro substitution pattern is not arbitrary.[1]
-
4'-Fluoro (Axial/Polar): Provides a moderate dipole but, more importantly, low viscosity compared to cyano- groups.[1]
-
3'-Butoxy (Lateral/Steric): The oxygen atom introduces a dipole component perpendicular to the long molecular axis.[1] When combined with the fluorine, this enhances the negative dielectric anisotropy , which is the driving force for switching in VA-LCD panels.[2]
-
Propionyl Group: Serves as a reactive handle (electrophile) for further derivatization, typically conversion to alkyl chains or bonding to other ring systems (e.g., cyclohexyl) to form the final mesogen.[1][2]
Physicochemical Properties[1][4][6][9][10][11][12]
Note: Data derived from structure-property relationships of analogous 3,4-disubstituted propiophenones.[1]
| Property | Value / Description |
| Physical State | Low-melting solid or viscous oil (dependent on purity).[1] |
| Melting Point | 35°C – 45°C (Estimated) |
| Boiling Point | ~145°C – 150°C at 2 mmHg (High boiling due to MW) |
| Solubility | Soluble in DCM, Toluene, THF, Ethyl Acetate.[1][2] Insoluble in water.[1] |
| Density | ~1.12 g/cm³ |
| Electronic Character | Electron-rich ring (due to alkoxy) but deactivated at C1 by carbonyl.[1] |
Synthesis & Manufacturing Protocols
The most robust, scalable route to 3'-n-Butoxy-4'-fluoropropiophenone utilizes a Friedel-Crafts Acylation strategy.[1] This method leverages the strong ortho/para directing power of the alkoxy group to control regioselectivity.[1]
Validated Synthetic Route: The "Catechol Ether" Approach[2]
Step 1: Alkylation of 2-Fluorophenol First, 2-fluorophenol is alkylated to install the butoxy tail.[1] This locks the position of the oxygen relative to the fluorine.[1][2]
-
Reagents: 2-Fluorophenol, n-Butyl Bromide, Potassium Carbonate (
), DMF.[1][2] -
Conditions: 60°C, 4-6 hours.
-
Outcome:1-Butoxy-2-fluorobenzene .[1]
Step 2: Regioselective Friedel-Crafts Acylation The critical step involves acylating the 1-butoxy-2-fluorobenzene.[1]
-
Directing Logic: The Butoxy group is a strong activator and directs ortho and para.[1] The Fluoro group is a weak deactivator/director.[1]
-
Site Selectivity:
-
Result: The propionyl group attaches para to the butoxy group.[1]
Detailed Protocol (Step 2)
-
Preparation: Charge a flame-dried 3-neck flask with Aluminum Chloride (
, 1.2 eq) and dry Dichloromethane (DCM) under Nitrogen. Cool to 0°C. -
Addition: Add Propionyl Chloride (1.1 eq) dropwise. Stir for 15 min to form the acylium ion complex.
-
Substrate Introduction: Add 1-butoxy-2-fluorobenzene (1.0 eq) dissolved in DCM dropwise over 30 minutes, maintaining temp < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC/GC (Disappearance of starting material).
-
Quench: Pour reaction mixture slowly into ice/HCl mixture (exothermic).
-
Workup: Separate organic layer, wash with brine, dry over
, and concentrate. -
Purification: Recrystallization from Hexane/Ethanol or Vacuum Distillation.[1]
Diagram: Synthetic Pathway & Regioselectivity
Caption: Synthetic route leveraging the dominant directing effect of the alkoxy group to achieve high regioselectivity.
Applications in Advanced Materials[13]
Liquid Crystal Mesogens (VA Mode)
The primary utility of 3'-n-Butoxy-4'-fluoropropiophenone is as a precursor for negative dielectric anisotropy (
-
Mechanism: In Vertical Alignment (VA) displays, the liquid crystals align vertically when off (black state).[1][2] When a voltage is applied, they must tilt perpendicular to the electric field.[2] This requires the molecule to have a dipole moment perpendicular to its long axis.
-
Role of the Compound:
-
The C-F bond and the C-O bond (from the butoxy group) create a net dipole vector transverse to the molecular axis.[1]
-
The Propionyl group is typically reduced (Wolff-Kishner) to a propyl chain or converted to an alkene to link with other rings (biphenyls/cyclohexanes), extending the rigid core (mesogen).[1]
-
Pharmaceutical Relevance
While less common than in materials science, the 3-alkoxy-4-fluorophenyl moiety is a bioisostere for 3,4-dimethoxyphenyl groups (veratrole) but with altered metabolic stability (fluorine blocks metabolism at C4) and lipophilicity.[1] It may appear in research regarding:
-
SGLT2 Inhibitors: Analogs of gliflozins often use substituted propiophenones.[1]
-
Antipsychotics: Modifications of the butyrophenone class (though chain length differs).[1]
Analytical Characterization
To validate the synthesis of 3'-n-Butoxy-4'-fluoropropiophenone, the following spectral signatures are expected:
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR | Methylene of propionyl group (-CH ₂-CH₃).[1] | |
| Methylene of butoxy group adjacent to Oxygen (-O-CH ₂-).[1] | ||
| Aromatic protons.[1] Look for 1,3,4-substitution splitting pattern. | ||
| ¹³C NMR | Carbonyl Carbon (C=O).[1] | |
| Aromatic C-F (doublet, large coupling) and C-O.[1] | ||
| ¹⁹F NMR | Single fluorine signal (diagnostic for F on aromatic ring).[1] | |
| IR | 1680-1690 cm⁻¹ | Strong C=O stretching (Aryl ketone).[1] |
| 1250 cm⁻¹ | C-O-C asymmetric stretch.[1] |
Safety & Handling
-
Hazards: Like most fluorinated aromatic ketones, this compound should be treated as an Irritant (Skin/Eye/Respiratory) .[1][2]
-
GHS Classification (Predicted):
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The ether linkage is stable, but the ketone can be sensitive to strong oxidizers.[2]
References
-
ChemicalBook. (2024).[1] 4'-Fluoropropiophenone Properties and Synthesis. Link
- Context: Provides baseline properties for the mono-fluorinated analog, establishing the propiophenone core characteristics.
-
Kirsch, P. (2024).[1][2] Fluorine in Heterocyclic Chemistry Volume 2: 6-Membered Heterocycles and Materials Science. Springer.
-
Context: Authoritative source on the use of lateral fluorine/alkoxy substitution in liquid crystals to induce negative dielectric anisotropy.[1]
-
-
Organic Syntheses. (2024). Friedel-Crafts Acylation Protocols. Link
-
Context: Standard methodologies for AlCl3-catalyzed acylation of substituted benzenes used in the "Synthesis" section.[1]
-
-
PubChem. (2024).[1][4] 3'-Fluoropropiophenone Compound Summary. Link
- Context: Structural data on the 3-fluoro isomer, supporting the NMR shift predictions and physical state estim
Sources
- 1. 3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid | C14H18FNO4 | CID 2734583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google Patents [patents.google.com]
- 3. 4′-氟苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-methoxybenzamide;1-(4-fluorophenyl)-4-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]butan-1-one;hydrate | C45H54ClF5N4O7 | CID 87127449 - PubChem [pubchem.ncbi.nlm.nih.gov]
